molecular formula C7H5ClO4S B1347095 3-(Chlorosulfonyl)benzoic acid CAS No. 4025-64-3

3-(Chlorosulfonyl)benzoic acid

Cat. No.: B1347095
CAS No.: 4025-64-3
M. Wt: 220.63 g/mol
InChI Key: LMRKXSDOAFUINK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-(Chlorosulfonyl)benzoic acid is the Peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism and glucose homeostasis.

Mode of Action

This compound is a sulfonyl halide . It interacts with its target, PPARδ, by participating in the synthesis of novel anthranilic acid class of PPARδ partial agonists

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability.

Action Environment

It is sensitive to moisture , suggesting that its stability and efficacy could be affected by humidity.

Biochemical Analysis

Biochemical Properties

3-(Chlorosulfonyl)benzoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of novel anthranilic acid class of peroxisome proliferator-activated receptor δ (PPARδ) partial agonists . PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The interaction of this compound with PPARδ leads to partial agonism, which modulates the receptor’s activity and influences metabolic pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the partial agonism of PPARδ by this compound can lead to altered expression of genes involved in fatty acid oxidation and energy homeostasis . Additionally, this compound may impact cell proliferation and differentiation, particularly in adipocytes and muscle cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with PPARδ. This binding leads to partial activation of the receptor, which in turn influences the transcription of target genes. The compound may also interact with other biomolecules, such as coactivators and corepressors, to modulate gene expression . Furthermore, this compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained modulation of gene expression and metabolic pathways, with potential implications for cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on metabolic regulation and inflammation. At high doses, it may cause toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy homeostasis. It interacts with enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which are key players in fatty acid oxidation . The compound’s influence on metabolic flux and metabolite levels can lead to changes in cellular energy balance and overall metabolic health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the nucleus, mitochondria, or other organelles can impact its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoic acid can be synthesized through the chlorosulfonation of benzoic acid derivatives. A common method involves reacting 3-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, typically around 150°C . The reaction proceeds as follows:

C6H4(COOH)(Cl)+ClSO3HC6H4(COOH)(SO2Cl)+HCl\text{C}_6\text{H}_4(\text{COOH})(\text{Cl}) + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{SO}_2\text{Cl}) + \text{HCl} C6​H4​(COOH)(Cl)+ClSO3​H→C6​H4​(COOH)(SO2​Cl)+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes, where benzoic acid derivatives are treated with an excess of chlorosulfonic acid in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include methanol, dichloromethane, and water.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Comparison with Similar Compounds

Comparison: 3-(Chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to 4-(Chlorosulfonyl)benzoic acid, the position of the sulfonyl chloride group in this compound allows for different steric and electronic interactions, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

3-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRKXSDOAFUINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063269
Record name Benzoic acid, 3-(chlorosulfonyl)-
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Molecular Weight

220.63 g/mol
Source PubChem
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CAS No.

4025-64-3
Record name 3-(Chlorosulfonyl)benzoic acid
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Record name Benzoic acid, 3-(chlorosulfonyl)-
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Record name 3-(Chlorosulfonyl)benzoic acid
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Record name 3-(chlorosulphonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

349.5 g=199.7 ml (3.0 mol) of chlorosulfuric acid and 20.0 g of 96% strength sulfuric acid are placed in a 2 l four-neck flask fitted with stirrer, internal thermometer, reflux condenser with gas outlet and dropping-funnel, at 25° C., and 1.0 g of sulfamic acid is added. Subsequently 122.1 g (1.0 mol) of benzoic acid are introduced into this mixture. The reaction mixture is heated to 120° C. over 3 hours and stirred further until evolution of HCl has ended (about 30 minutes). Then it is cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over 2 hours. The reaction solution is then heated to 80° C. and stirred further for about 30 minutes until gas evolution has ended. The mixture is added dropwise to 1000 g of ice-water at 10° C. over 2 hours. The precipitated product is filtered off with suction and washed with 500 g of ice-water. 321.2 g of crude 3-(chlorosulfonyl)benzoic acid (water content: 33.9%; chlorine: 10.8%) are obtained, corresponding to 212.3 g (0.96 mol) of 100% 3-(chlorosulfonyl)benzoic acid. 1115 g of mother liquor and 538 g of wash-water are produced.
Quantity
199.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
122.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
119 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1000 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

Benzoic acid (250 g, 2.05 mol) was placed in a 1-L round-bottom flask, and chlorosulfonic acid (1L, 1760 g, 15.1 mol) was added. The mixture was heated with stirring at 120-125° C. for 2 h, allowed to cool to 40-50° C., and added dropwise to an excess of crushed ice. The precipitated product was collected by filtration and dissolved in 1 L of ethyl acetate; then the aqueous layer that formed was separated, and the organic layer was washed with 100 mL of water, dried over sodium sulfate, and concentrated by evaporation to near dryness. After trituration with 300 mL of hexane, the product was collected by filtration, washed on the filter with 200 mL of hexane, and dried in air to give 384.1 g (85%) of 3-chlorosulfonylbenzoic acid, mp 134-135° C. (lit. mp 134-135° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 11.43 (broad s, CO2H), 7.81 (t, J=8.0 Hz, H-5), 8.32 and 8.50 (2d, J=8.0 Hz, H-4 and H-6), 8.79 (t, J=1.6 Hz, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 170.00 (C═O), 145.06 (C-3), 136.71 (C-6), 131.92 (C-4), 131.31 (C-1), 130.63 (C-5), 128.91 (C-2).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1760 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

122.1 g (1.0 mol) of benzoic acid are introduced into a mixture of 349.5 g (3.0 mol) of chlorosulfonic acid, 20 g of 96% strength sulfuric acid and 1 g of sulfamic acid. The reaction mixture thus obtained is heated to 120° C. in the course of 3 hours and stirred until evolution of gas has ended. The mixture is then cooled to 70° C. and 119.0 g (1.0 mol) of thionyl chloride are added dropwise over the course of 2 hours. After it has been stirred at 80° C. for 30 minutes, the reaction mixture is added dropwise at 10° C. to ice water, and the precipitated crystals are filtered off with suction and washed with ice water. 232.1 g of 3-chlorosulfonylbenzoic acid (water content: 10%), corresponding to 208.9 g (94.7% of theory), calculated as dry material, having a melting point of 129°-131° C. are obtained.
Quantity
122.1 g
Type
reactant
Reaction Step One
Quantity
349.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Solid benzoic acid (50 g, 0.41 mol) in portions was added to chlorosulfonic acid (348.7 g, 200 mL, 3 mol) at room temperature. The reaction mixture was heated to 125-130° C. for 2 hr and was then poured into vigorously stirred crushed-ice (1000 g). After 30 min, the white solid was collected, washed with water (1 L) and air dried to give 72.5 g (80%) of the title compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-(Chlorosulfonyl)benzoic acid useful in building metal-organic frameworks?

A1: this compound exhibits versatility as a ligand in constructing metal-organic frameworks (MOFs) due to its ability to be modified into derivatives with multiple binding sites. [, ] For instance, it can be reacted with amino acids like glycine to form 3-(sulfonylglycine)benzoic acid. [] This derivative possesses two carboxyl groups capable of being fully or partially deprotonated, offering a diverse range of coordination modes for binding to metal ions. [] This versatility allows for the creation of MOFs with distinct structural motifs, potentially influencing their properties and applications.

Q2: How does this compound contribute to the synthesis of mimic enzymes?

A2: Researchers utilize this compound to create synthetic mimics of naturally occurring enzymes. [] By reacting it with β-cyclodextrin and iron trichloride, a mimic of amino acid oxidase can be synthesized. [] This mimic enzyme demonstrates catalytic activity in reactions like the oxidative deamination of phenylalanine, highlighting the potential of this compound-derived compounds in biocatalysis. []

Q3: Can this compound be used to generate diazomethane derivatives?

A3: Yes, this compound can be used as a precursor to synthesize diazomethane analogs. [] Specifically, it can be converted into 3-[(Methylnitrosamino)sulfonyl]benzoic acid, a compound structurally similar to Diazald®, a common diazomethane precursor. [] This synthesis involves reacting this compound with methylamine followed by N-nitrosation using sodium nitrite. [] The resulting diazomethane analog can then be utilized in various organic synthesis reactions.

Q4: What are the safety considerations when handling this compound and its derivatives like 3-[(Methylnitrosamino)sulfonyl]benzoic acid?

A4: Both this compound and its derivatives, especially those containing diazo groups like 3-[(Methylnitrosamino)sulfonyl]benzoic acid, require careful handling due to potential hazards. [] Diazomethane and its analogs are known to be toxic and potentially explosive. [] Therefore, appropriate safety precautions, such as using a blast shield during synthesis and handling with extreme care, are crucial when working with these compounds. [] Additionally, consulting relevant safety data sheets and adhering to recommended handling and storage guidelines is essential.

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